Drimentine C

説明

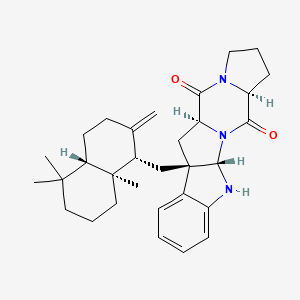

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Drimentine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The drimentine alkaloids are a class of complex meroterpenoid natural products exhibiting a unique molecular architecture that fuses a drimane-type sesquiterpenoid, a pyrroloindoline moiety derived from tryptophan, and a diketopiperazine unit. Possessing intriguing, albeit moderate, cytotoxic and antibacterial activities, these molecules have garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthesis of drimentine alkaloids, detailing the key enzymatic steps, precursor molecules, and the genetic machinery responsible for their assembly. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, facilitating a deeper understanding of this fascinating biosynthetic pathway and enabling future research and bioengineering efforts.

Introduction

The drimentine alkaloids, isolated from actinomycete strains such as Streptomyces sp. CHQ-64, represent a captivating example of convergent biosynthesis in natural product chemistry.[1] Their intricate tetracyclic structure is assembled from three distinct building blocks: a drimane sesquiterpenoid, L-tryptophan, and a second amino acid (e.g., L-valine or L-leucine) that forms a diketopiperazine ring.[2] This guide will dissect the biosynthetic pathway, focusing on the enzymatic transformations and the underlying genetic organization.

The Convergent Biosynthetic Pathway of Drimentine Alkaloids

The biosynthesis of drimentine alkaloids is not a linear process but rather a convergent one, where major structural components are synthesized separately before their final assembly. The three key biosynthetic modules are:

-

Module 1: Biosynthesis of the Drimane Sesquiterpenoid Core

-

Module 2: Formation of the Diketopiperazine Moiety

-

Module 3: Assembly and Cyclization to the Drimentine Scaffold

The genetic blueprint for this intricate synthesis is encoded within a biosynthetic gene cluster (BGC), referred to as the dmt cluster in Streptomyces sp. CHQ-64.[2]

Module 1: Formation of the Drimane Core - The Role of Drimenol Synthase

The drimane sesquiterpenoid component of drimentine alkaloids originates from the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP). The key enzyme in this transformation is drimenol synthase , a type of terpene cyclase.

Drimenol synthase catalyzes the cyclization of the linear FPP molecule into the bicyclic alcohol, drimenol. This reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a double bond in FPP. In many bacteria and fungi, drimenol synthases are bifunctional enzymes, often possessing a haloacid dehalogenase (HAD)-like domain in addition to the terpene cyclase domain.[3]

While the specific drimenol synthase from the dmt cluster has not been characterized in isolation with kinetic data, studies on homologous enzymes provide valuable insights. For instance, the drimenol synthase from the marine bacterium Aquimarina spongiae (AsDMS) has been biochemically characterized.

Table 1: Kinetic Parameters of Drimenol Synthase from Aquimarina spongiae (AsDMS)

| Parameter | Value | Reference |

| KM (for FPP) | 29 ± 2.2 µM | [4] |

| kcat | Not Reported | |

| Optimal pH | Not Reported | |

| Optimal Temperature | Not Reported |

Note: This data is for a homologous enzyme and may not be identical to the drimenol synthase in the drimentine pathway.

Module 2: Diketopiperazine Formation - A Non-Ribosomal Peptide Synthetase-like Mechanism

The diketopiperazine moiety of drimentine alkaloids is formed from two amino acids, one of which is always L-tryptophan. The second amino acid varies, leading to the diversity of the drimentine family (e.g., L-valine in drimentine G, L-leucine in drimentine A).

The formation of the diketopiperazine ring is catalyzed by a cyclodipeptide synthase (CDPS) , a class of enzymes that utilize aminoacyl-tRNAs as substrates, hijacking them from primary metabolism.

Within the dmt gene cluster, the gene dmtB1 encodes a CDPS responsible for the synthesis of cyclo(L-Trp-L-Xaa), where Xaa can be valine, proline, leucine, isoleucine, or alanine.

Module 3: Assembly and Final Cyclization

The final steps of drimentine biosynthesis involve the elegant coupling of the drimane unit and the diketopiperazine, followed by a series of cyclizations to form the characteristic pyrroloindoline ring system. This complex assembly is orchestrated by a prenyltransferase and a terpene cyclase.

The first step in the assembly is the attachment of a prenyl group (in this case, the entire farnesyl group from FPP) to the indole ring of the tryptophan moiety within the diketopiperazine. This reaction is catalyzed by a phytoene-synthase-like family prenyltransferase , encoded by the gene dmtC1. This enzyme facilitates the joining of the two major precursors.

Following prenylation, the farnesylated diketopiperazine undergoes a series of cyclization reactions to form the final drimentine scaffold. This crucial step is catalyzed by a membrane terpene cyclase , encoded by the gene dmtA1. This enzyme is responsible for the formation of the pyrroloindoline ring system through an intramolecular cyclization cascade.

Experimental Protocols

Detailed experimental protocols are essential for the functional characterization of the enzymes involved in drimentine biosynthesis. The following sections provide generalized methodologies based on studies of homologous enzyme systems.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Host Organisms: Escherichia coli strains such as BL21(DE3) are commonly used for the expression of soluble enzymes like DmtB1 and DmtC1. For membrane-bound enzymes like DmtA1, yeast expression systems (Saccharomyces cerevisiae) or cell-free protein synthesis systems may be more suitable.

-

Expression Vectors: pET series vectors (e.g., pET-28a) with an N- or C-terminal polyhistidine tag are frequently used for ease of purification.

-

Culture and Induction:

-

Transform the expression host with the plasmid containing the gene of interest.

-

Grow the culture in a suitable medium (e.g., LB for E. coli, YPD for yeast) at an appropriate temperature (e.g., 37°C for E. coli) to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli with a pET vector) and continue cultivation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with a wash buffer containing a moderate concentration of imidazole (e.g., 20-50 mM).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Assess protein purity by SDS-PAGE.

-

In Vitro Enzyme Assays

-

Reaction Mixture: A typical reaction mixture would contain purified DmtB1 enzyme, the required aminoacyl-tRNAs (e.g., Trp-tRNA and Val-tRNA), a suitable buffer (e.g., Tris-HCl or HEPES), and MgCl2.

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quench the reaction, for example, by adding an organic solvent like ethyl acetate.

-

Extract the cyclodipeptide product with the organic solvent.

-

Analyze the extract by HPLC-MS to identify and quantify the product.

-

-

Reaction Mixture: The assay mixture should contain purified DmtC1, the diketopiperazine substrate (e.g., cyclo(L-Trp-L-Val)), farnesyl pyrophosphate (FPP), a buffer, and a divalent metal ion cofactor (typically Mg2+).

-

Procedure:

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the prenylated product.

-

Analyze the product by HPLC-MS.

-

-

Reaction Mixture: This assay requires the farnesylated diketopiperazine substrate produced by DmtC1, the purified DmtA1 enzyme (potentially in a reconstituted membrane system if it is a membrane protein), and a suitable buffer with any necessary cofactors.

-

Procedure:

-

Incubate the reaction mixture.

-

Extract the drimentine product.

-

Analyze by HPLC-MS and compare with an authentic standard of the expected drimentine alkaloid.

-

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. While the specific regulation of the dmt gene cluster has not been elucidated in detail, general principles of antibiotic biosynthesis regulation in Streptomyces are likely to apply.

-

Pathway-Specific Regulators: Many biosynthetic gene clusters in Streptomyces contain one or more pathway-specific regulatory genes, often of the SARP (Streptomyces Antibiotic Regulatory Protein) family. These regulators directly control the expression of the biosynthetic genes within the cluster.

-

Global Regulators: The expression of secondary metabolite gene clusters is also influenced by global regulatory networks that respond to factors such as nutrient availability (e.g., phosphate limitation), growth phase, and cell density.

-

Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, are often involved in sensing environmental signals and transducing them to regulate gene expression, including that of antibiotic biosynthetic gene clusters.

Visualizations

Biosynthetic Pathway of Drimentine G

Caption: Overview of the convergent biosynthetic pathway of Drimentine G.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Regulatory Cascade in Streptomyces

Caption: A simplified model for the regulation of the drimentine biosynthetic gene cluster.

Conclusion

The biosynthesis of drimentine alkaloids is a remarkable example of nature's ability to construct complex molecules through a modular and convergent strategy. The identification and characterization of the dmt biosynthetic gene cluster have provided a roadmap for understanding the enzymatic logic behind the formation of these unique structures. Further research, particularly in elucidating the detailed mechanisms of the Dmt enzymes and the regulatory networks that control their expression, will undoubtedly open new avenues for the bio-engineering of novel drimentine analogs with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

Drimentine C: Unraveling the Cytotoxic Mechanism of a Novel Terpenylated Diketopiperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of natural products, has garnered interest within the scientific community for its demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. Despite these promising biological effects, the precise molecular mechanism of action underpinning this compound's therapeutic potential remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current, albeit limited, understanding of this compound's biological activity, outlines potential avenues for mechanistic investigation, and provides standardized experimental protocols to facilitate future research. We present the known quantitative data on its cytotoxicity and propose hypothetical signaling pathways that may be involved, offering a foundational framework for researchers aiming to elucidate the core mechanism of this intriguing natural product.

Introduction

This compound is a structurally complex secondary metabolite isolated from Streptomyces species.[1] It belongs to the drimentine family of alkaloids, which are characterized by a fusion of a sesquiterpene moiety, a diketopiperazine core, and a pyrroloindoline system.[1] Preliminary biological assays have revealed that this compound exhibits weak to moderate cytotoxic and antibacterial activities.[1][2] Notably, it has demonstrated modest cytotoxicity against a panel of human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780.[3] Furthermore, this compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells.

While the synthesis and basic biological screening of this compound have been reported, a significant knowledge gap exists regarding its specific molecular targets and the signaling pathways it modulates to exert its cytotoxic effects. This guide aims to address this gap by summarizing the known data and providing a roadmap for future mechanistic studies.

Known Biological Activity and Quantitative Data

The primary reported biological effect of this compound is its ability to inhibit the proliferation of cancer cells. The available quantitative data from in vitro studies are summarized in Table 1.

| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |

| NS-1 | Murine β lymphocyte myeloma | Proliferation Assay | 12.5 µg/ml | 63% inhibition | |

| NS-1 | Murine β lymphocyte myeloma | Proliferation Assay | 100 µg/ml | 98% inhibition | |

| HCT-8 | Human ileocecal adenocarcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |

| Bel-7402 | Human hepatoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |

| BGC-823 | Human gastric carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |

| A549 | Human lung carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |

| A2780 | Human ovarian carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |

| Table 1: Summary of In Vitro Cytotoxicity and Antiproliferative Activity of this compound |

Hypothetical Mechanisms of Action and Proposed Signaling Pathways

Based on the cytotoxic profile of this compound and the known mechanisms of other natural product-derived anticancer agents, several hypotheses for its mechanism of action can be proposed. These include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. It is crucial to emphasize that the following pathways are hypothetical for this compound and require experimental validation.

Induction of Apoptosis

Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A potential mechanism for this compound could involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the apoptotic cascade.

Figure 1: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a common mechanism for anticancer drugs. This compound could potentially interfere with this pathway, leading to the downregulation of anti-apoptotic and proliferative genes.

Figure 2: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

Recommended Experimental Protocols for Mechanistic Elucidation

To investigate the hypothetical mechanisms of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a cell counting kit (e.g., CCK-8).

-

Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Figure 3: A generalized workflow for determining the cytotoxicity of this compound.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot for Apoptosis Markers:

-

Lyse this compound-treated and untreated cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Cell Cycle Analysis

-

Protocol:

-

Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Analysis of Signaling Pathways

-

Western Blot for Signaling Proteins:

-

Following treatment with this compound, prepare cell lysates.

-

Perform Western blotting as described above, using antibodies against total and phosphorylated forms of key signaling proteins, such as STAT3, Akt, and ERK, to assess the activation status of these pathways.

-

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated cytotoxic activity. However, its clinical potential is currently hindered by a lack of understanding of its mechanism of action. The immediate future of this compound research should focus on a systematic and rigorous elucidation of its molecular pharmacology. The experimental approaches outlined in this guide provide a clear path forward for researchers to:

-

Confirm and expand upon the initial cytotoxicity findings in a broader range of cancer cell lines.

-

Investigate the induction of apoptosis and/or cell cycle arrest as primary mechanisms of cell death.

-

Identify the specific signaling pathways modulated by this compound.

-

Ultimately, identify the direct molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or thermal shift assays.

By addressing these fundamental questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anticancer agent.

References

Drimentine C: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the drimentine family of alkaloids, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anticancer and antimicrobial properties. While research is ongoing and data remains limited, this document consolidates the available quantitative and qualitative findings, outlines relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, oncology, and infectious disease research, aiming to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The drimentines are a class of nine alkaloids (A-H and 3,25-dihydrodrimentine E) that have been isolated from natural sources.[1] This family of compounds is noted for a broad range of biological activities, including antibiotic, antifungal, anticancer, and anthelmintic properties.[1] this compound, specifically, has been the subject of synthetic chemistry efforts, which are crucial for obtaining sufficient quantities for in-depth biological evaluation due to its low natural abundance.[1] This guide focuses on the documented biological activity of this compound.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent, exhibiting cytostatic and cytotoxic effects in various cancer cell lines.

Quantitative Data

The publicly available data on the anticancer activity of this compound is currently limited. The most specific quantitative data comes from an in vitro study on a murine myeloma cell line.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Organism | Cell Type | Concentration | % Inhibition |

| NS-1 | Murine | β lymphocyte myeloma | 12.5 µg/ml | 63%[2] |

| NS-1 | Murine | β lymphocyte myeloma | 100 µg/ml | 98%[2] |

Qualitative assessments have described this compound as having "modest cytotoxicity" against a panel of human tumor cell lines, including HCT-8 (colon), Bel-7402 (liver), BGC-823 (gastric), A549 (lung), and A2780 (ovarian). However, specific IC50 values for these cell lines have not been reported in the reviewed literature.

Experimental Protocols

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below as a representative method.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not yet been elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis (programmed cell death). A hypothetical signaling pathway for apoptosis is depicted below.

Caption: Hypothetical apoptotic pathways potentially induced by this compound.

Antimicrobial Activity

The drimentine family of alkaloids is known to possess antibiotic properties. However, specific data for this compound is sparse.

Quantitative Data

While the broader drimentine family exhibits "weak to moderate" antibacterial activity, no specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains have been reported in the reviewed literature. One study on synthetic drimanyl indole fragments of drimentine alkaloids reported a MIC value of 8 µg/mL against Ralstonia solanacearum, highlighting the potential of the core structure.

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound | Organism | Activity Metric | Value |

| Drimentine Family | Bacteria | Qualitative | Weak to moderate antibacterial activity |

| Drimanyl Indole Fragment | Ralstonia solanacearum | MIC | 8 µg/mL |

Experimental Protocols

The standard method for determining the antibacterial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay.

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflows

The initial screening and characterization of a natural product like this compound typically follow a structured workflow.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and potential antimicrobial activities. However, the current body of research is in its early stages. To fully understand the therapeutic potential of this compound, several key areas require further investigation:

-

Quantitative Cytotoxicity Studies: Determination of IC50 values for this compound against a broader panel of human cancer cell lines is essential.

-

Antimicrobial Spectrum: A comprehensive evaluation of the antimicrobial activity of this compound against a range of pathogenic bacteria and fungi is needed to determine its MIC values and spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its biological effects.

-

In Vivo Efficacy and Safety: Following promising in vitro results, in vivo studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound.

-

Total Synthesis Optimization: Continued efforts to develop efficient and scalable total syntheses of this compound will be critical to support advanced preclinical and potential clinical development.

This technical guide provides a snapshot of the current knowledge on the biological activity of this compound. It is hoped that this compilation will serve as a valuable resource for the scientific community and stimulate further research into this intriguing natural product.

References

Unveiling the Antifungal Potential of Drimane Sesquiterpenoids: A Technical Guide on Drimenol as a Proxy for Drimentine C

A notable scarcity of publicly available research specifically detailing the antifungal properties of Drimentine C exists. However, extensive investigation into a closely related drimane sesquiterpenoid, (-)-drimenol, offers valuable insights into the potential antifungal activities of this chemical class. This technical guide, therefore, focuses on the well-documented antifungal characteristics of drimenol, presenting it as a proxy for understanding the potential of this compound and other related compounds in the field of antifungal drug development.

Drimane sesquiterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities. Among these, (-)-drimenol has emerged as a compound with potent, broad-spectrum antifungal properties. It exhibits fungicidal activity against a wide range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[1][2]

Quantitative Antifungal Activity of Drimenol

The antifungal efficacy of drimenol has been quantified against various fungal pathogens using standardized broth microdilution methods. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric.

| Fungal Species | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Candida albicans | SC5314 | 30 | Fluconazole | >64 |

| Candida glabrata | BG2 | 16 | Fluconazole | 8 |

| Candida krusei | ATCC 6258 | 32 | Fluconazole | 64 |

| Candida parapsilosis | ATCC 22019 | 16 | Fluconazole | 2 |

| Candida auris | Clinical Isolate | 8-16 | Fluconazole | >128 |

| Aspergillus fumigatus | Af293 | 32 | Voriconazole | 0.25 |

| Cryptococcus neoformans | H99 | 16 | Amphotericin B | 0.5 |

This table summarizes the MIC values of drimenol against various fungal pathogens. Data compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action: A Multi-pronged Attack

Research suggests that drimenol exerts its antifungal effects through a mechanism that is distinct from currently available antifungal drugs. At higher concentrations (around 100 µg/ml), drimenol has been observed to cause rupture of the fungal cell wall and membrane, leading to cell lysis.[2][3] However, its primary mechanism of action at therapeutic concentrations appears to be more specific.

Genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans have revealed that drimenol likely targets pathways involved in protein secretion and the proper functioning of the Golgi apparatus and endoplasmic reticulum.[1] Specifically, genes associated with the Crk1 kinase, such as RET2 and CDC37, have been implicated in the cellular response to drimenol. This suggests that drimenol may interfere with critical protein trafficking and modification processes within the fungal cell.

References

Drimentine C: A Technical Examination of its Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a member of the drimentine family of alkaloids, which are complex natural products isolated from certain strains of Actinomycete bacteria.[1] These compounds are characterized by a unique structural fusion of a sesquiterpene and a diketopiperazine moiety. While the drimentine family has been noted for various biological activities, their antibacterial properties have been described as generally weak to moderate.[1][2] This technical guide provides a comprehensive overview of the available data on the antibacterial activity of this compound and its analogs, details relevant experimental protocols, and explores potential mechanisms of action based on related compounds.

Antibacterial Activity of this compound and Related Compounds

Quantitative data on the antibacterial activity of this compound against specific pathogens is limited in publicly available scientific literature. However, studies on closely related drimanyl indole fragments of drimentine alkaloids provide valuable insights into the potential of this class of compounds.

One study demonstrated that a synthesized drimanyl indole fragment, referred to as Compound 2, exhibited a notable Minimum Inhibitory Concentration (MIC) against the plant pathogen Ralstonia solanacearum.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of a Drimanyl Indole Fragment (Compound 2) Related to Drimentine Alkaloids [3]

| Compound | Pathogen | MIC (µg/mL) |

| Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | 8 |

It is important to note that this data is for a structural analog and not this compound itself. The general consensus in the literature is that the drimentine family, including this compound, possesses "weak" or "modest" antibacterial activity. Further focused studies are required to determine the specific MIC values of this compound against a broader range of clinically relevant bacteria.

Experimental Protocols

The following are detailed methodologies for standard assays used to determine the antibacterial activity of compounds like this compound.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Experimental Workflow:

Caption: Workflow for Broth Microdilution Assay.

Detailed Steps:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.

Experimental Workflow:

Caption: Workflow for Agar Well Diffusion Assay.

Detailed Steps:

-

Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.

-

Application of Test Compound: A specific volume of the this compound solution at a known concentration is added to each well.

-

Controls: A well containing the solvent used to dissolve this compound serves as a negative control, and a well with a known antibiotic can be used as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Potential Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, based on its chemical structure, which contains both a terpenoid and an alkaloid-like moiety, some potential mechanisms can be inferred from studies on related classes of compounds.

Many terpenoid compounds are known to disrupt bacterial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Alkaloids, on the other hand, exhibit a wide range of antibacterial mechanisms, including the inhibition of nucleic acid synthesis, protein synthesis, and cell wall formation. They can also interfere with bacterial signaling pathways, such as quorum sensing.

Potential Bacterial Targets and Signaling Pathways:

Caption: Potential Mechanisms of Antibacterial Action for this compound.

Conclusion and Future Directions

This compound and the broader drimentine family of natural products represent an interesting scaffold for potential antibacterial drug discovery. However, the currently available data suggests that their inherent activity is modest. The provided MIC value for a related drimanyl indole fragment against R. solanacearum indicates that structural modifications could lead to enhanced potency.

Future research should focus on:

-

Systematic Screening: Evaluating the antibacterial activity of pure this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria to establish a comprehensive MIC profile.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by this compound in susceptible bacteria. This could involve techniques such as transcriptomics, proteomics, and cell-based assays to monitor membrane integrity, DNA replication, and protein synthesis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of this compound analogs to identify the key structural features responsible for its antibacterial activity and to optimize its potency.

A deeper understanding of the antibacterial properties and mechanism of action of this compound will be crucial for determining its potential as a lead compound in the development of new antibacterial agents.

References

- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 2. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Drimentine C: A Technical Overview for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the drimane sesquiterpenoid class of natural products, has demonstrated modest cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic effects. Due to the nascent stage of research into this specific compound, this document also outlines detailed experimental protocols for key assays essential for its further investigation and discusses a hypothetical mechanism of action based on the known biological activities of related drimane sesquiterpenes. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the anticancer potential of this compound.

Introduction to this compound

This compound is a sesquiterpenoid natural product that has been noted for its biological activities, including modest cytotoxicity against several human tumor cell lines.[1] The drimane family of sesquiterpenes, to which this compound belongs, is known for a variety of pharmacological effects, making them a subject of interest in drug discovery. While the synthesis of this compound has been a focus of chemical research, its biological mechanism of action remains largely unexplored. This guide aims to consolidate the known information and provide a framework for future research into its cytotoxic properties.

Cytotoxic Activity of this compound

Currently, publicly available literature indicates that this compound exhibits cytotoxic effects against a specific panel of human cancer cell lines. However, detailed quantitative data, such as IC50 values, are not yet available. The reported susceptible cell lines are summarized in the table below.

| Cancer Cell Line | Cancer Type | Reported Cytotoxicity | Quantitative Data (IC50) |

| HCT-8 | Ileocecal adenocarcinoma | Modest | Not Available |

| Bel-7402 | Hepatocellular carcinoma | Modest | Not Available |

| BGC-823 | Gastric carcinoma | Modest | Not Available |

| A549 | Lung carcinoma | Modest | Not Available |

| A2780 | Ovarian carcinoma | Modest | Not Available |

Table 1: Summary of Cancer Cell Lines with Reported Susceptibility to this compound.[1]

Hypothetical Mechanism of Action

Based on the known mechanisms of other cytotoxic drimane sesquiterpenes, a plausible, though currently unconfirmed, mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Many sesquiterpenoids exert their anticancer effects by triggering the intrinsic apoptotic pathway and causing disruptions in cell cycle progression.

A hypothetical signaling cascade for this compound-induced apoptosis is presented below. This pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed protocols for key experimental assays.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, HCT-8)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Cyclin B1, CDK1, p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound presents as a promising, yet understudied, natural product with potential cytotoxic effects on cancer cells. The current body of literature provides a starting point by identifying susceptible cancer cell lines. However, to fully realize its therapeutic potential, a significant research effort is required to elucidate its precise mechanism of action. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on determining the IC50 values of this compound in a broader panel of cancer cell lines, confirming its pro-apoptotic and cell cycle-arresting properties, and definitively identifying the signaling pathways it modulates. Such research will be crucial in determining the viability of this compound as a lead compound for the development of novel anticancer agents.

References

Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of such natural products are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This document aims to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.

Introduction

This compound is a complex natural product isolated from Actinomycete bacteria.[1] Its structure features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The intricate structure and promising biological activity of this compound make a thorough understanding of its physicochemical properties, particularly its spectroscopic signature, essential for ongoing research and drug development efforts.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

| Parameter | Value | Source |

| Molecular Formula | C₃₁H₄₁N₃O₂ | [3] |

| Molecular Weight | 487.7 g/mol | [3] |

| Ionization Mode | Electrospray Ionization (ESI) | Inferred from common practice |

| Observed m/z | [M+H]⁺ | Inferred from common practice |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned NMR dataset for this compound is not published in a single source, data for the related drimane sesquiterpenoid core is available and provides a reference for the terpenoid portion of the molecule.

¹H NMR Data (Predicted and based on related compounds)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Indole Protons | 7.0 - 7.5 | m | - |

| Diketopiperazine Protons | 3.0 - 4.5 | m | - |

| Sesquiterpene Protons | 0.8 - 2.5 | m | - |

| Methyl Protons | 0.7 - 1.2 | s, d | - |

Table 2: Predicted ¹H NMR Data for this compound based on its structural motifs.

¹³C NMR Data (Predicted and based on related compounds)

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 165 - 175 |

| Indole Aromatic | 110 - 140 |

| Sesquiterpene (Aliphatic) | 10 - 60 |

Table 3: Predicted ¹³C NMR Data for this compound based on its structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorptions for this compound are based on its constituent functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (Amide) | 3200 - 3400 |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O (Amide) | 1650 - 1690 |

| C=C (Aromatic) | 1450 - 1600 |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound.

Experimental Protocols

The following section details the general methodologies employed for the spectroscopic analysis of natural products like this compound.

General Experimental Workflow

The process of isolating and characterizing a novel natural product like this compound follows a structured workflow.

References

- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 3. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]

Drimentine C: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a naturally occurring terpenylated diketopiperazine, a class of complex alkaloids that have garnered significant interest in the scientific community for their diverse biological activities. First isolated from Actinomycete bacteria, this compound has demonstrated a range of promising effects, including antibiotic, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with available data, and a look into the general mechanisms of action for its structural class.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| CAS Number | 204398-92-5 | [1] |

| Molecular Formula | C₃₁H₄₁N₃O₂ | [1] |

| Molecular Weight | 487.7 g/mol | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| Storage Temperature | -20°C | [2] |

Note: At present, detailed, publicly available data on properties such as melting point, specific rotation, and comprehensive spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are limited. While synthetic studies confirm the use of these analytical techniques for structural verification, the raw spectral data are not readily accessible in the public domain.

Biological Activity

This compound has been reported to exhibit a variety of biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs.

Cytotoxic Activity

This compound has shown inhibitory effects on the proliferation of cancer cell lines. Specifically, it has been observed to inhibit the growth of NS-1 murine β lymphocyte myeloma cells. At a concentration of 12.5 µg/mL, it inhibited proliferation by 63%, and at 100 µg/mL, the inhibition reached 98%.

Antimicrobial and Anthelmintic Activities

This compound belongs to a class of compounds known for their antibiotic, antifungal, and anthelmintic activities. While specific minimum inhibitory concentration (MIC) values against a broad panel of bacteria and fungi, or detailed efficacy data against specific helminths for this compound are not detailed in the currently available literature, the general activity profile of the drimentine family of compounds suggests its potential in these areas.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the public literature. However, standardized methodologies for assessing cytotoxicity, antifungal, antibacterial, and anthelmintic activities are well-established and would likely form the basis of any such investigation. An illustrative workflow for a general cytotoxicity assay is provided below.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, insights can be drawn from the broader family of diketopiperazine-containing natural products. Many compounds in this class are known to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the interference with bacterial quorum sensing pathways.

Below is a conceptual diagram illustrating a potential mechanism of action for a diketopiperazine compound that targets tubulin polymerization.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. While foundational physicochemical data are available, a deeper understanding of its properties, particularly detailed spectroscopic information and comprehensive biological profiling, will be crucial for advancing its potential as a therapeutic lead. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in more advanced preclinical models.

References

Drimentine C: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C is a complex indolosesquiterpene alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, and detailed methodologies for its isolation and purification. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields. All quantitative data are presented in a structured format for clarity, and key experimental workflows are visualized using diagrammatic representations.

Natural Sources and Abundance

This compound is a secondary metabolite produced by actinomycete bacteria, specifically identified from strains of the genus Streptomyces. The primary reported source of this compound is Streptomyces sp. CHQ-64, an actinomycete isolated from the rhizosphere soil of reeds.[1][2][3] The isolation of drimentines from their natural sources is often challenging, with yields typically being low, which has prompted significant research into their total synthesis.[1]

Table 1: Natural Sources and Abundance of this compound

| Producing Organism | Isolation Source | Fermentation Volume (L) | Yield of this compound (mg) | Abundance (mg/L) | Reference |

| Streptomyces sp. CHQ-64 | Reed Rhizosphere Soil | 100 | 8.5 | 0.085 | Che, Q., et al. (2013) |

Note: The abundance was calculated based on the reported yield from the specified fermentation volume.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the mevalonate pathway for the synthesis of the sesquiterpene moiety and the shikimate pathway for the formation of the indole-containing diketopiperazine core. The proposed biosynthetic pathway commences with the formation of a diketopiperazine from L-tryptophan and L-proline. This is followed by the prenylation of the diketopiperazine with farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. This key step is catalyzed by a prenyltransferase (DmtC1). The resulting intermediate then undergoes a cyclization reaction, facilitated by a terpene cyclase (DmtA1), to form the characteristic polycyclic skeleton of the drimentine alkaloids.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of this compound from Streptomyces sp. CHQ-64.

Fermentation of Streptomyces sp. CHQ-64

Diagram 2: Fermentation Workflow

Caption: Workflow for the fermentation of Streptomyces sp. CHQ-64.

Protocol:

-

Seed Culture Preparation: A seed medium (composition not specified in the abstract) is inoculated with spores of Streptomyces sp. CHQ-64.

-

The seed culture is incubated at 28 °C for 2 days on a rotary shaker at 180 rpm.

-

Production Fermentation: The seed culture is used to inoculate a 100 L fermentation tank containing a suitable production medium.

-

The fermentation is carried out at 28 °C for a period of 7 to 10 days.

-

The fermentation broth is harvested for extraction.

Extraction and Isolation of this compound

Diagram 3: Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

-

Extraction: The 100 L fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then exhaustively extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Size-Exclusion Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is used to obtain pure this compound.

-

Compound Identification: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a structurally complex natural product with limited natural abundance, primarily isolated from Streptomyces sp. CHQ-64. The low yield from fermentation underscores the importance of synthetic approaches to provide sufficient quantities for further biological evaluation. The detailed protocols and biosynthetic insights provided in this guide are intended to facilitate further research into the drimentine class of alkaloids, potentially leading to the discovery of new derivatives with enhanced therapeutic properties. The elucidation of the complete biosynthetic gene cluster and the characterization of all involved enzymes remain key areas for future investigation.

References

The Drimentine Alkaloids: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Family of Natural Products

The drimentine alkaloids, a family of hybrid isoprenoids, represent a fascinating and structurally complex class of natural products. Isolated from Actinomycete strains, these molecules are characterized by a unique fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties.[1] While preliminary studies have indicated their potential as cytotoxic and antibacterial agents, the full scope of their biological activities and mechanisms of action remains an active area of investigation. This technical guide provides a comprehensive overview of the drimentine alkaloid family, including drimentines A, F, and G, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Diversity

The core structure of the drimentine family is a tetracyclic system originating from the condensation of a sesquiterpene unit onto a cyclic dipeptide.[2] The family includes at least nine known members, such as drimentines A, B, C, F, G, H, and I, as well as the related compound indotertine A. The structural diversity within the family arises from variations in the amino acid residues of the diketopiperazine ring and modifications to the sesquiterpene moiety.

General Scaffold of Drimentine Alkaloids:

The fundamental architecture of a drimentine alkaloid features a drimane-type sesquiterpene fused to a diketopiperazine formed from two amino acids, one of which is tryptophan. This tryptophan residue undergoes cyclization to form the characteristic pyrroloindoline system.

Biological Activity and Therapeutic Potential

The drimentine alkaloids have demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and antibacterial effects. However, the potency of these activities appears to vary significantly between different members of the family.

Cytotoxic Activity

Published studies have reported on the cytotoxic potential of several drimentine alkaloids. Drimentine G has been described as exhibiting strong cytotoxicity against human cancer cell lines, with IC50 values reported to be as low as 1.01 μM.[2] However, the specific cancer cell lines tested in this study were not detailed in the available literature.

Drimentine C has been reported to possess modest cytotoxicity against a panel of human cancer cell lines, including HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer).[3][4] Specific IC50 values for these activities have not been reported in the reviewed literature. In contrast, drimentines A and F, along with indotertine A, have been reported to show no significant cytotoxic activity in some assays.

Table 1: Reported Cytotoxic Activity of Drimentine Alkaloids

| Alkaloid | Cancer Cell Line(s) | Reported Activity/IC50 Value |

| Drimentine G | Human cancer cell lines | Strong cytotoxicity, IC50 down to 1.01 μM |

| This compound | HCT-8, Bel-7402, BGC-823, A549, A2780 | Modest cytotoxicity (specific IC50 values not reported) |

| Drimentine A | Not specified | No significant activity reported |

| Drimentine F | Not specified | No significant activity reported |

| Indotertine A | Not specified | No significant activity reported |

Antibacterial Activity

The antibacterial properties of the drimentine alkaloids have also been investigated. While broad-spectrum activity is generally described as weak to moderate, specific examples highlight their potential. A study on synthesized drimanyl indole fragments, which represent portions of the drimentine structure, demonstrated notable antibacterial activity. One such fragment, compound 2 in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the plant pathogen Ralstonia solanacearum.

Table 2: Reported Antibacterial Activity of Drimentine Alkaloids and Related Fragments

| Compound | Bacterial Strain | Reported MIC Value |

| Drimanyl indole fragment (compound 2) | Ralstonia solanacearum | 8 µg/mL |

Biosynthesis

The biosynthesis of drimentine alkaloids is a complex process involving enzymes from multiple pathways. The core structure is assembled from a sesquiterpene unit and a cyclic dipeptide.

The diketopiperazine core is generated through the non-ribosomal peptide synthetase (NRPS) pathway. Specifically, cyclodipeptide synthases (CDPSs), such as dmtB1, are responsible for the formation of the diketopiperazine ring from two aminoacyl-tRNAs. For example, in the biosynthesis of drimentine G, tryptophan and valine are the precursor amino acids.

The sesquiterpene unit, farnesyl pyrophosphate (FPP), is produced via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase, DmtC1, then catalyzes the attachment of the FPP to the diketopiperazine. Finally, a membrane-bound terpene cyclase, DmtA1, facilitates the cyclization of the sesquiterpene moiety to form the final drimentine scaffold.

References

- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpenylated Diketopiperazines from Natural Sources: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenylated diketopiperazines (TDKPs) represent a fascinating and structurally diverse class of natural products that have garnered significant attention in the scientific community. These hybrid molecules are characterized by a core diketopiperazine (DKP) scaffold, formed from the condensation of two amino acids, which is further embellished with one or more isoprenoid units. This terpenylation dramatically increases the structural complexity and lipophilicity of the parent DKP, often leading to a diverse array of potent biological activities.

Fungi, particularly from the genera Aspergillus and Penicillium, are the most prolific producers of TDKPs.[1][2] These microorganisms harbor the intricate enzymatic machinery necessary for the biosynthesis of these complex molecules. The inherent structural rigidity of the DKP ring, combined with the varied stereochemistry and functionalization introduced by the terpene moieties, makes TDKPs promising scaffolds for drug discovery and development.[3] Their reported biological activities span a wide spectrum, including potent anticancer, anti-inflammatory, antiviral, and neurotoxic effects. This guide provides a comprehensive overview of TDKPs from natural sources, with a focus on their isolation, biological activities, and the experimental methodologies used in their study.

Data Presentation: A Summary of Bioactive Terpenylated Diketopiperazines

The following table summarizes the quantitative data for a selection of bioactive TDKPs, highlighting their natural source, the biological activity, the experimental model used, and the corresponding IC50 values.

| Compound Name | Natural Source | Biological Activity | Experimental Model | IC50 Value (µM) |

| Anticancer Activity | ||||

| Fumitremorgin C | Aspergillus fumigatus | Reversal of multidrug resistance | BCRP-transfected MCF-7 cells | Potentiates toxicity of mitoxantrone, doxorubicin, and topotecan |

| Expansine C | Penicillium expansum | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | 3.23[4] |

| Compound 11 (synthetic DKP) | N/A (synthetic) | Cytotoxicity | A549 (lung cancer) | 1.2[5] |

| Compound 11 (synthetic DKP) | N/A (synthetic) | Cytotoxicity | HeLa (cervical cancer) | 0.7 |

| Rubrumline P | Aspergillus chevalieri | Cytotoxicity | PANC-1 (pancreatic cancer) | 25.8 |

| Neoechinulin D | Aspergillus chevalieri | Cytotoxicity | PANC-1 (pancreatic cancer) | 23.4 |

| Compound 8 (Indole DKP) | Aspergillus chevalieri | Cytotoxicity | MKN1 (gastric cancer) | 4.6 |

| (S)-2a (2,6-DKP) | N/A (synthetic) | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | 4.6 |

| Anti-inflammatory Activity | ||||

| Asperthrin A | Aspergillus sp. | Anti-inflammatory | Propionibacterium acnes-induced THP-1 cells | 1.46 |

| Penipiperazine A | Penicillium brasilianum | Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | >30 (70.1% inhibition at 25 µM) |

| Penipiperazine B | Penicillium brasilianum | Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | >30 (82.5% inhibition at 25 µM) |

| Versicoine N | Aspergillus puulaauensis | Inhibition of NO production | LPS-stimulated BV-2 cells | - |

Experimental Protocols

Isolation of Terpenylated Diketopiperazines from Fungal Cultures

This protocol provides a general workflow for the isolation and purification of TDKPs from fungal cultures, based on established methodologies.

a. Fungal Cultivation and Extraction:

-

Cultivation: Inoculate the desired fungal strain (e.g., Aspergillus fumigatus) on a suitable solid medium (e.g., rice solid medium) in multiple Erlenmeyer flasks. Incubate at 28 °C for 30-45 days in stationary culture.

-

Extraction: After the incubation period, macerate the fungal culture with a suitable organic solvent, such as ethyl acetate (EtOAc) or a mixture of CH2Cl2/MeOH (1:1). Perform the extraction multiple times (e.g., 3-5 times) to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient. Collect fractions based on the elution profile.

-

Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is usually performed by semi-preparative or preparative HPLC on a C18 column. Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate the pure TDKPs. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 230 and 275 nm for indole DKPs).

c. Structure Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution electrospray ionization mass spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the TDKPs by acquiring a comprehensive set of NMR data, including 1H, 13C, COSY, HSQC, and HMBC spectra. These experiments will reveal the connectivity of protons and carbons within the molecule.

-

Stereochemistry Determination: Determine the absolute configuration of the stereocenters using techniques such as NOESY or ROESY experiments, Marfey's analysis, or by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of TDKPs on cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa, or MDA-MB-231) into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare a series of dilutions of the TDKP in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the TDKP dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for another 24 to 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it. After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of TDKPs.

-